molecular formula C15H22N4OS B6537732 N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021213-64-8

N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537732
CAS No.: 1021213-64-8
M. Wt: 306.4 g/mol
InChI Key: BFZFQEKESBJNCP-UHFFFAOYSA-N
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Description

N-(6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a heterocyclic small molecule characterized by a pyridazin-3-yl core substituted at the 6-position with a thioether-linked 2-(piperidin-1-yl)ethyl group. The cyclopropanecarboxamide moiety is attached via an amide bond to the pyridazine ring’s 3-position.

Properties

IUPAC Name

N-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c20-15(12-4-5-12)16-13-6-7-14(18-17-13)21-11-10-19-8-2-1-3-9-19/h6-7,12H,1-5,8-11H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFQEKESBJNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Steps

The synthesis typically follows a modular approach:

  • Pyridazine Core Functionalization : Introduction of the sulfanyl group at position 6 of the pyridazine ring.

  • Piperidinylethyl Thioether Formation : Coupling of 2-(piperidin-1-yl)ethanethiol to the pyridazine scaffold.

  • Cyclopropanecarboxamide Installation : Amide bond formation between the pyridazine amine and cyclopropanecarboxylic acid.

Table 1: Representative Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldSource
1Nucleophilic substitution6-Chloropyridazine + NaSH, DMF, 80°C85%
2Thioether couplingHSCH₂CH₂-piperidine, K₂CO₃, DMSO, 100°C78%
3Amide formationCyclopropanecarbonyl chloride, Et₃N, THF, 0°C → RT92%

Sulfanyl Group Introduction

The substitution of chloropyridazine with a thiol group is pivotal. Patents highlight the use of NaSH in DMF under reflux, achieving >80% yield . Alternative methods using thiourea followed by hydrolysis are less efficient (yields ~65%) .

Thioether Linkage Formation

Coupling 2-(piperidin-1-yl)ethanethiol to 6-mercaptopyridazine requires a base (e.g., K₂CO₃) in polar aprotic solvents. DMSO at 100°C minimizes disulfide byproducts .

Amide Bond Synthesis

Activation of cyclopropanecarboxylic acid with HATU or EDC/HOBt in THF/DCM ensures high coupling efficiency (>90%) . Direct use of acyl chlorides with Et₃N is also effective.

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Compound1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)HRMS (m/z)
6-Mercaptopyridazine7.82 (d, 1H), 8.15 (d, 1H)122.3, 139.7, 164.2141.0321 [M+H]⁺
Thioether intermediate2.55 (m, 4H, piperidine), 3.35 (t, 2H, SCH₂)52.4 (piperidine), 35.2 (SCH₂)280.1543 [M+H]⁺
Final product1.10 (m, 4H, cyclopropane), 3.50 (m, 6H, piperidine/CH₂)172.5 (CONH), 24.8 (cyclopropane)347.1876 [M+H]⁺

Scalability and Process Considerations

  • Solvent Choice : DMSO and THF are preferred for solubility but require careful recovery due to toxicity .

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) isolates the final product in >95% purity .

  • Yield Enhancement : Catalytic DMAP in amidation improves reaction rates.

Alternative Routes and Comparative Analysis

  • Route A : Sequential functionalization (chloro → thiol → thioether → amide) offers better control over regioselectivity .

  • Route B : Direct coupling of pre-functionalized pyridazine-thioether with cyclopropanecarboxamide reduces steps but lowers yields (~70%).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .

  • Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride or borane complexes are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings. Halogenated derivatives can be used as intermediates for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, borane complexes.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carboxamide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide have potential as therapeutic agents for neurological disorders. For instance, derivatives of piperidine are being investigated for their effects on cognitive functions and neuroprotection in diseases such as Alzheimer's and Lewy Body Dementia .

Case Study : In a study involving piperidine derivatives, compounds demonstrated significant inhibition of acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. This suggests that this compound may possess similar properties, warranting further investigation.

Anticancer Activity

The compound's structural features suggest potential applications in oncology. Research has shown that pyridazine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study : A study evaluated the anticancer activity of related compounds against breast cancer cell lines, revealing that these compounds inhibited cell proliferation significantly. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Properties

Emerging evidence supports the anti-inflammatory effects of piperidine-based compounds. The ability to inhibit pro-inflammatory cytokines makes these compounds attractive for treating inflammatory diseases.

Case Study : In vitro studies demonstrated that piperidine derivatives could reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide), indicating their potential as anti-inflammatory agents.

Data Summary Table

Application AreaPotential EffectsRelevant Studies
Neurological DisordersCognitive enhancement; neuroprotectionStudies on acetylcholinesterase inhibition
Anticancer ActivityCytotoxic effects; apoptosis inductionBreast cancer cell line studies
Anti-inflammatory PropertiesReduction of pro-inflammatory cytokinesIn vitro macrophage studies

Mechanism of Action

The mechanism of action of N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidine and pyridazine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional parallels between N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide and Tozasertib Lactate (VX-680/MK-0457) warrant a detailed comparison. Both compounds share a cyclopropanecarboxamide group and a thioether linkage to a heterocyclic system but differ significantly in core scaffolds and substituents.

Structural and Functional Comparison Table

Parameter This compound Tozasertib Lactate (VX-680)
Molecular Formula C₁₅H₂₂N₄OS (calculated) C₂₃H₂₈N₈OS·xC₃H₆O₃ (base: C₂₃H₂₈N₈OS)
Molecular Weight ~306.4 g/mol (calculated) 464.59 g/mol (base)
Core Heterocycle Pyridazine Pyrimidine
Key Substituents - 6-position: [2-(Piperidin-1-yl)ethyl]sulfanyl
- 3-position: Cyclopropanecarboxamide
- 2-position: Phenylthio group
- 4-position: 4-Methylpiperazinyl
- 6-position: 5-Methylpyrazol-3-ylamino
Pharmacological Target Not explicitly reported (hypothesized kinase inhibition) Aurora kinases (Aurora A/B/C), IC₅₀ = 0.6–1.2 nM
Clinical Status No reported clinical trials Phase I/II trials (discontinued due to toxicity)

Key Differences and Implications

Heterocyclic Core :

  • The pyridazine core in the target compound contrasts with Tozasertib’s pyrimidine scaffold. Pyridazines are less common in kinase inhibitors but offer distinct electronic and steric properties that may influence binding selectivity .
  • Tozasertib’s pyrimidine core is a hallmark of Aurora kinase inhibitors, enabling interactions with ATP-binding pockets via hydrogen bonding and π-stacking.

Tozasertib’s 4-methylpiperazinyl and 5-methylpyrazol-3-ylamino groups optimize kinase selectivity and potency. The phenylthio linker may improve hydrophobic interactions in deep kinase pockets.

Pharmacological Profile :

  • Tozasertib’s well-documented Aurora kinase inhibition and clinical data highlight its role as a benchmark for antineoplastic pyrimidine derivatives. The target compound’s lack of reported activity data limits direct functional comparisons.

Q & A

Q. What are the key structural features of N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, and how do they influence its pharmacological potential?

The compound contains three critical motifs: (1) a pyridazine core, which facilitates π-π stacking interactions with biological targets; (2) a piperidine-ethylsulfanyl side chain, enhancing solubility and membrane permeability; and (3) a cyclopropanecarboxamide group, which introduces steric constraints to modulate receptor binding. These features are common in kinase inhibitors and GPCR-targeting agents, suggesting potential roles in modulating enzymatic or signaling pathways .

Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

Synthesis typically involves sequential coupling reactions:

Sulfanyl linkage formation : Reaction of 6-mercaptopyridazine with 2-(piperidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Amidation : Cyclopropanecarboxylic acid is activated (e.g., via HATU/DIPEA) and coupled to the pyridazine intermediate.
Purification often uses column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization. Yield optimization focuses on solvent choice (polar aprotic solvents preferred) and stoichiometric control of reactive intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

  • ¹H/¹³C NMR : To verify substituent positions and cyclopropane geometry.
  • HRMS (ESI+) : For molecular ion confirmation (e.g., [M+H]+ at m/z 363.18).
  • HPLC (C18 column, acetonitrile/water) : Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of binding affinity and selectivity for this compound?

Docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) predict interactions with targets like kinases or GPCRs. For example:

  • Hydrogen bonding : The carboxamide group may anchor the compound to catalytic lysine residues.
  • Hydrophobic pockets : The cyclopropane and piperidine groups fill hydrophobic regions, reducing off-target effects.
    Validation requires crystallography or mutagenesis to confirm predicted binding modes. Adjusting the sulfanyl linker length or piperidine substitution (e.g., N-methylation) can fine-tune affinity .

Q. How can researchers reconcile contradictory bioactivity data across different assay systems?

Discrepancies may arise from:

  • Cell permeability differences : Use logP calculations (e.g., XLogP3) or artificial membrane assays (PAMPA) to assess transport.
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or proteome mining.
  • Metabolic instability : Incubate the compound with liver microsomes (human/rodent) to identify degradation pathways. Cross-validate findings with orthogonal assays (e.g., SPR vs. cellular IC₅₀) .

Q. What strategies are recommended for designing derivatives with enhanced metabolic stability?

  • Cyclopropane modification : Introduce fluorine atoms to block CYP450-mediated oxidation.
  • Sulfanyl replacement : Replace the sulfur with a sulfone or bioisostere (e.g., CH₂) to reduce glutathione conjugation.
  • Piperidine substitution : Incorporate bulky groups (e.g., tert-butyl) to hinder enzymatic access.
    Synthetic routes may require transition-metal catalysis (e.g., Buchwald-Hartwig amination) or click chemistry for rapid diversification .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Target deconvolution : Use affinity chromatography (biotinylated probes) or CETSA (cellular thermal shift assay).
  • Pathway analysis : RNA-seq or phosphoproteomics (LC-MS/MS) to identify downstream signaling nodes.
  • In vivo models : Transgenic rodents or zebrafish xenografts to assess efficacy and toxicity .

Q. What methodologies are critical for evaluating the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Plasma stability : Assess half-life in human plasma at 37°C.
  • Light/heat sensitivity : Accelerated stability studies (ICH guidelines) to determine storage conditions.
    Degradation products are characterized using LC-HRMS/MS .

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